molecular formula C6H6FNOS B3335502 1-(5-Fluorothiophen-2-yl)ethanone oxime CAS No. 1245782-60-8

1-(5-Fluorothiophen-2-yl)ethanone oxime

Cat. No.: B3335502
CAS No.: 1245782-60-8
M. Wt: 159.18
InChI Key: RSTSNZBTXCHQFH-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluorothiophen-2-yl)ethanone oxime is a chemical compound with the molecular formula C6H7FNOS and a molecular weight of 160.19 g/mol It is characterized by the presence of a fluorine atom attached to a thiophene ring, which is further connected to an ethanone oxime group

Preparation Methods

The synthesis of 1-(5-Fluorothiophen-2-yl)ethanone oxime typically involves the reaction of 1-(5-fluorothiophen-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-(5-Fluorothiophen-2-yl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the oxime group to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-(5-Fluorothiophen-2-yl)ethanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluorothiophen-2-yl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-(5-Fluorothiophen-2-yl)ethanone oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and an oxime group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(NE)-N-[1-(5-fluorothiophen-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTSNZBTXCHQFH-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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